molecular formula C8H16O B1209688 3,4-Dimethylcyclohexanol CAS No. 5715-23-1

3,4-Dimethylcyclohexanol

Cat. No.: B1209688
CAS No.: 5715-23-1
M. Wt: 128.21 g/mol
InChI Key: ZBAXJUPCYVIBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O . It is a type of cyclohexanol, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylcyclohexanol can be synthesized through the hydrogenation of 3,4-dimethylcyclohexanone. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, this compound is produced through similar hydrogenation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: 3,4-Dimethylcyclohexanone

    Reduction: 3,4-Dimethylcyclohexane

    Substitution: 3,4-Dimethylcyclohexyl chloride

Comparison with Similar Compounds

    Cyclohexanol: Lacks the methyl groups present in 3,4-dimethylcyclohexanol.

    2,3-Dimethylcyclohexanol: Methyl groups are attached to the second and third carbon atoms.

    4-Methylcyclohexanol: Only one methyl group attached to the fourth carbon atom.

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties compared to other cyclohexanol derivatives . This unique structure allows for distinct interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

IUPAC Name

3,4-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXJUPCYVIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871143
Record name 3,4-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,4-Dimethylcyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19726
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5715-23-1
Record name 3,4-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5715-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylcyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5715-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylcyclohexanol
Reactant of Route 2
3,4-Dimethylcyclohexanol
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylcyclohexanol
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylcyclohexanol
Reactant of Route 5
3,4-Dimethylcyclohexanol
Reactant of Route 6
3,4-Dimethylcyclohexanol
Customer
Q & A

Q1: What is the significance of studying the self-association of cyclohexanols, including 3,4-dimethylcyclohexanol?

A: Understanding the self-association of cyclohexanols provides insights into their physical and chemical properties in solution. [] For instance, the study on cyclohexanol derivatives in inert solvents like n-heptane and n-decane reveals how the molecule's structure influences its ability to form hydrogen bonds. [] This information is valuable for predicting the behavior of these compounds in various applications.

Q2: How does the structure of this compound influence its self-association compared to other cyclohexanols?

A: The position of the methyl groups on the cyclohexane ring affects the steric hindrance around the hydroxyl group. [] While the study doesn't directly investigate this compound, it suggests that the presence of methyl groups in close proximity to the hydroxyl group can hinder the formation of hydrogen bonds, making it less prone to self-associate compared to unsubstituted cyclohexanol.

Q3: Has this compound been identified in any biological samples, and if so, what analytical techniques were used?

A: Yes, this compound was identified as one of the compounds present in higher concentrations in exhaled breath compared to inhaled air in a study using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). [] This sensitive technique allowed for the detection and identification of volatile organic compounds, including this compound, in the breath samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.